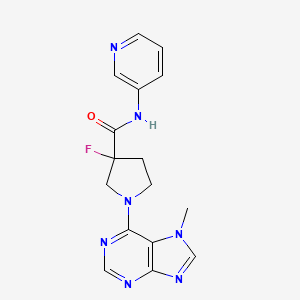![molecular formula C17H21N7 B15117713 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B15117713.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents.
Attachment of the pyridine ring: The pyrazole derivative is then reacted with 2-(dimethylamino)pyridine under specific conditions to form the intermediate compound.
Formation of the pyrimidine ring: The final step involves the cyclization reaction to form the pyrimidine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole and pyridine rings but lacks the pyrimidine ring.
3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: This compound features two pyrazole rings and a tetrazine ring, differing significantly in structure.
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H21N7 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N7/c1-12-8-13(2)24(22-12)16-9-15(20-11-21-16)19-10-14-6-5-7-18-17(14)23(3)4/h5-9,11H,10H2,1-4H3,(H,19,20,21) |
Clave InChI |
SIRYKSCCTPWVJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC=NC(=C2)NCC3=C(N=CC=C3)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B15117641.png)
![2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117643.png)
![9-(2-methoxyethyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117647.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B15117653.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B15117677.png)
![2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15117692.png)
![5-fluoro-N,6-dimethyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B15117705.png)
![6-bromo-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B15117708.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B15117717.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B15117725.png)
![2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15117728.png)
![4-[(1-{Furo[3,2-c]pyridin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B15117731.png)
![4-cyclopropyl-1-methyl-3-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15117738.png)
